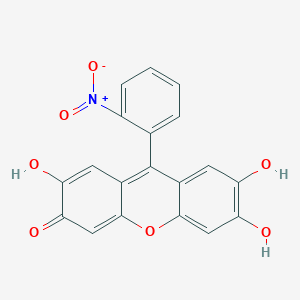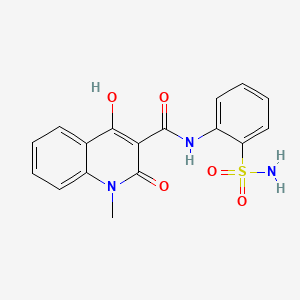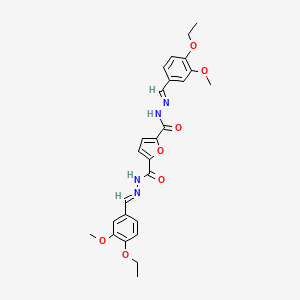![molecular formula C22H16N4O3 B3868412 N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide CAS No. 88820-23-9](/img/structure/B3868412.png)
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide
Overview
Description
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Vinyl Group: The benzimidazole derivative can be reacted with a vinyl halide or vinyl sulfone in the presence of a base to introduce the vinyl group.
Attachment of the Nitrophenyl Group: The vinylated benzimidazole can undergo a Heck reaction with a nitrophenyl halide in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: Finally, the compound can be reacted with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1H-Benzimidazol-2-yl)-2-phenylvinyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(1-(1H-Benzimidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and interactions.
Uniqueness
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)ethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(16-6-2-1-3-7-16)25-20(14-15-10-12-17(13-11-15)26(28)29)21-23-18-8-4-5-9-19(18)24-21/h1-14H,(H,23,24)(H,25,27)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMHRQWAARUWMQ-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-2-(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B3868343.png)

![3-{[2-(3-hydroxybenzoyl)hydrazino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3868354.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B3868361.png)
![N-[(4-chlorophenyl)methyl]-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B3868369.png)


![[(Z)-(4-fluorophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate](/img/structure/B3868392.png)
![N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B3868396.png)
![N'-[4-(diethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B3868404.png)
![[(Z)-(4-bromophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B3868423.png)
![[(E)-1-phenyl-2-(1-propan-2-ylbenzimidazol-2-yl)ethenyl] benzoate](/img/structure/B3868430.png)
![(5E)-5-[(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3868433.png)
